5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine -

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine

Catalog Number: EVT-3951092
CAS Number:
Molecular Formula: C20H22N4O2
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

    Compound Description: 873140 is a potent and selective allosteric antagonist of the CCR5 receptor. [] It exhibits antiviral effects against HIV-1 by inhibiting the binding of chemokines like MIP-1α to CCR5, preventing HIV entry into cells. [] The compound demonstrates a unique mechanism where it blocks the calcium response effects of CCR5 activation by CCL5 (RANTES) but does not effectively antagonize 125I-RANTES binding. []

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

    Compound Description: Sch-C (SCH 351125) acts as a non-competitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines, including 125I-MIP-1α and 125I-RANTES, to CCR5. [] This inhibition of chemokine binding ultimately disrupts the ability of HIV to enter and infect cells.

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

    Compound Description: Sch-D (SCH 417,690) is another non-competitive allosteric antagonist of the CCR5 receptor. [] It inhibits the binding of both 125I-MIP-1α and 125I-RANTES to CCR5, hindering HIV entry into cells by targeting the receptor-ligand interaction. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

    Compound Description: UK-427,857 functions as a non-competitive allosteric antagonist of the CCR5 receptor. [] It blocks the binding of 125I-MIP-1α and 125I-RANTES to CCR5. [] By interfering with this binding process, UK-427,857 disrupts HIV's ability to utilize CCR5 for cell entry.

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

    Compound Description: TAK779 is a non-competitive allosteric antagonist of the CCR5 receptor. [] It inhibits the binding of both 125I-MIP-1α and 125I-RANTES to CCR5, disrupting the interaction between HIV and the receptor necessary for viral entry. []

3-(6-hydroxy-7-methoxy-1-benzofuran- 5-yl) acrylohydrazide (2)

    Compound Description: This compound is a key intermediate in the synthesis of various benzopyran derivatives. [] It is produced by reacting the naturally occurring furocoumarin xanthotoxin (1) with hydrazine hydrate. [] This compound serves as a versatile precursor for introducing diverse substituents and exploring structure-activity relationships in the context of antimicrobial and antiviral activities.

    Relevance: While not a direct analog of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine, compound (2) shares the presence of a heterocyclic ring system. [] This structural similarity, combined with its use as a synthetic intermediate for potentially bioactive compounds, highlights the relevance of exploring modifications to the core structure of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine. Investigating variations in the heterocyclic moiety or substituent groups might yield derivatives with enhanced or modified biological activities.

    Compound Description: This series of compounds (3a-c) are synthesized from compound (2) through reactions with various isothiocyanates. [] They represent a class of benzopyran derivatives investigated for potential antimicrobial and antiviral activities. [] The variable N-substitution allows for the exploration of structure-activity relationships and optimization of biological properties.

    Relevance: While structurally distinct from 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine, the series (3a-c) emphasizes the significance of exploring modifications to heterocyclic systems and their substituents for modulating biological activity. [] The presence of a benzofuran moiety in (3a-c) suggests that incorporating similar aromatic heterocycles into 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine might influence its pharmacological profile.

5-(2-(4-substituted-5-mercapto-4H-1,2,4-triazol-3-yl)vinyl)-7-methoxy-1-benzofuran-6-ol (4a-c)

    Compound Description: These compounds (4a-c), derived from the series (3a-c), are benzopyran derivatives incorporating a mercaptotriazole moiety. [] They were synthesized and evaluated for their antimicrobial and antiviral properties. [] The presence of the mercapto group offers potential for further chemical modifications and exploration of its influence on biological activity.

    Relevance: Compounds (4a-c) highlight the importance of incorporating diverse heterocyclic motifs, such as the mercaptotriazole ring, in the design of biologically active molecules. [] Although structurally different from 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine, the inclusion of similar heterocyclic units within its framework could lead to derivatives with altered pharmacological profiles.

    Compound Description: This series of compounds (5a-c), derived from (3a-c), represents another class of benzopyran derivatives with an amino-oxadiazole substituent. [] Synthesized and evaluated for their antimicrobial and antiviral properties, [] these compounds showcase the impact of introducing specific heterocyclic groups on biological activity.

    Relevance: The presence of the oxadiazole ring in compounds (5a-c) draws a notable structural connection to the 1,2,4-oxadiazole moiety in 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine. [] This shared structural feature suggests that modifications to the substituents on the oxadiazole ring in the target compound could impact its interactions with biological targets and potentially influence its pharmacological activity.

5-{2-(5-(substituted amino)-1,3,4-thiadiazol-2-yl) vinyl}-7-methoxy-1-benzofuran-6-ol (6a-c)

    Compound Description: Compounds (6a-c), originating from (3a-c), represent a series of benzopyran derivatives containing an amino-thiadiazole unit. [] They were synthesized and tested for their antimicrobial and antiviral potential. [] The presence of the thiadiazole ring introduces structural diversity and potentially influences the compounds' interactions with biological targets.

    Relevance: Compounds (6a-c) highlight the incorporation of sulfur-containing heterocycles, such as the amino-thiadiazole ring, in the pursuit of bioactive compounds. [] While structurally distinct from 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine, it underscores the importance of exploring structural modifications to the target compound, including the potential introduction of sulfur-containing heterocycles, to assess their impact on its biological properties.

N'-(3- benzyl-4-oxo-1,3-thiazolidin-2-ylidene)-3-(6-hydroxy-7-methoxy-1-benzofuran-5-yl)acrylo hydrazide (7)

    Compound Description: Compound (7) is a benzopyran derivative synthesized by reacting compound (3a) with ethyl bromoacetate. [] This compound introduces a thiazolidine ring system into the structure and was included in the study for antimicrobial and antiviral activity evaluations. []

    Relevance: Compound (7) demonstrates the use of a thiazolidine ring system in the context of developing potentially bioactive molecules. [] While structurally dissimilar to 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine, it emphasizes the broad range of heterocyclic frameworks that can be incorporated into drug discovery efforts.

N-substituted-2-(4-(6-hydroxy-7-methoxy-1-benzofuran-5-yl)-2- imino-2H-pyran-6-yl)hydrazine-carbothioamide (8a,b)

    Compound Description: Compounds (8a,b) are benzopyran derivatives incorporating a pyran ring, synthesized from compounds (3a,b) through reactions with ethyl cyanoacetate. [] The presence of the pyran ring introduces a new heterocyclic motif and might influence the compounds' physicochemical properties and biological activities.

    Relevance: Compounds (8a,b) exemplify the strategy of incorporating diverse heterocyclic systems, such as the pyran ring, into benzopyran derivatives. [] Although structurally different from 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine, this concept might inspire the exploration of adding similar heterocyclic units to the target compound's framework. Such modifications could potentially alter its pharmacological profile by influencing its interactions with biological targets.

5-(4-fluorobenzoyl)amino-3-(1-methylpiperidin-4-yl)-1H-indole fumarate (LY334370)

    Compound Description: LY334370 serves as a potent and selective agonist for the 5-ht(1F) receptor, a subtype of serotonin receptors. [] It exhibits high affinity for the receptor, surpassing other agonists tested, including sumatriptan, naratriptan, and zolmitriptan. [] LY334370's efficacy in activating the 5-ht(1F) receptor makes it a valuable tool for studying the receptor's physiological and pathological roles, particularly in the context of migraine.

    Compound Description: CP122638 is a selective agonist for the 5-ht(1F) receptor. [] It exhibits comparable affinity to LY334370 for the porcine 5-ht(1F) receptor, indicating its potency as a pharmacological tool. [] CP122638's selectivity for the 5-ht(1F) receptor makes it valuable for investigating the receptor's specific functions without interference from other serotonin receptor subtypes.

2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indole-3-yl] ethylamine (L694247)

    Compound Description: L694247 acts as an agonist for the 5-ht(1F) receptor but exhibits lower affinity compared to LY334370 and CP122638. [] Its structural differences from the more potent agonists provide insights into the structure-activity relationships for 5-ht(1F) receptor activation.

    Relevance: L694247's structure, featuring an oxadiazole ring, bears resemblance to the 1,2,4-oxadiazole moiety present in 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine. [] This structural similarity suggests that modifications to the substituents on the oxadiazole ring, or exploration of bioisosteric replacements for the indole ring in L694247, could be investigated in the context of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine to assess potential 5-ht(1F) receptor activity.

    Compound Description: GR127935 is a potent and selective antagonist for the 5-ht(1F) receptor. [] Its high affinity for the receptor highlights its potential as a pharmacological tool for studying the receptor's role in various physiological processes, including migraine.

    Compound Description: SB224289 acts as an antagonist for the 5-ht(1F) receptor. [] Its distinct structure, characterized by multiple fused ring systems, provides insights into the structural diversity of compounds capable of interacting with the 5-ht(1F) receptor.

[1-(3-chlorophenyl)-4-[3,3-diphenyl (2-(S,R) hydroxypropanyl)piperazine] hydrochloride (BRL155572)

    Compound Description: BRL155572 acts as an antagonist for the 5-ht(1F) receptor. [] Its structure, featuring a piperazine ring and a chlorophenyl substituent, contributes to its ability to interact with the receptor and block its activation.

4-(4-{acetyl[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}piperidin-1-yl)-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulphonyl)benzamide

    Compound Description: This compound belongs to a group of novel molecules that function as inhibitors of the Bcl-2 antiapoptotic protein. [] These inhibitors exhibit potential in treating diseases characterized by Bcl-2 protein expression, including various cancers (bladder, brain, breast, bone marrow, cervical) and chronic lymphocytic leukemia. []

4-(4-{benzoyl[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}piperidin-1-yl)-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulphonyl)benzamide

    Compound Description: This compound belongs to a series of molecules designed as Bcl-2 antiapoptotic protein inhibitors. [] These inhibitors hold potential for treating various cancers and other diseases where Bcl-2 protein expression plays a role. []

N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulphonyl)-3′-{[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}biphenyl-4-carboxamide

    Compound Description: This compound is a member of a series of molecules designed to inhibit the Bcl-2 antiapoptotic protein. [] These inhibitors show promise in treating cancers and diseases associated with Bcl-2 protein overexpression. []

N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulphonyl)-4-(4-{(phenylacetyl)[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}piperidin-1-yl)benzamide

    Compound Description: This compound belongs to a group of molecules designed as Bcl-2 antiapoptotic protein inhibitors. [] These inhibitors demonstrate potential for treating various cancers and other diseases where the Bcl-2 protein is overexpressed. []

N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulphonyl)-4-(4-{2-[(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl]benzylidene}piperidin-1-yl)benzamide

    Compound Description: This compound belongs to a class of molecules designed to inhibit the Bcl-2 antiapoptotic protein. [] These inhibitors exhibit potential for treating a range of cancers and other diseases where Bcl-2 protein expression is implicated. []

4-[4-(2-{5-[8-azabicyclo[3.2.1]oct-8-ylmethyl]-2-thienyl}benzyl)piperazin-1-yl]-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulphonyl)benzamide

    Compound Description: This compound is a member of a series of molecules developed as Bcl-2 antiapoptotic protein inhibitors. [] These inhibitors show potential for treating various cancers and diseases characterized by Bcl-2 protein overexpression. []

N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulphonyl)-4-(4-{(3-phenylpropanoyl)[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}piperidin-1-yl)benzamide

    Compound Description: This compound is part of a group of molecules designed to inhibit the Bcl-2 antiapoptotic protein. [] These inhibitors hold potential for treating cancers and diseases associated with Bcl-2 protein overexpression. []

4-{4-[adamantan-1-ylmethyl]piperazin-1-yl}-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulphonyl)benzamide

    Compound Description: This compound belongs to a series of molecules developed as Bcl-2 antiapoptotic protein inhibitors. [] These inhibitors show promise in treating various cancers and diseases characterized by Bcl-2 protein overexpression. []

4-(4-{2-[adamantan-1-yl]-2-oxoethyl}piperazin-1-yl)-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulphonyl)benzamide

    Compound Description: This compound is a member of a series of molecules designed as Bcl-2 antiapoptotic protein inhibitors. [] These inhibitors exhibit potential in treating cancers and diseases associated with Bcl-2 protein overexpression. []

N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulphonyl)-4-{4-[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]piperazin-1-yl}benzamide

    Compound Description: This compound belongs to a group of molecules designed as Bcl-2 antiapoptotic protein inhibitors. [] These inhibitors show promise for treating various cancers and diseases characterized by Bcl-2 protein overexpression. []

Properties

Product Name

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-pyridinamine

IUPAC Name

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(oxan-3-ylmethyl)pyridin-2-amine

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H22N4O2/c1-2-5-15(6-3-1)11-19-23-20(26-24-19)17-8-9-18(22-13-17)21-12-16-7-4-10-25-14-16/h1-3,5-6,8-9,13,16H,4,7,10-12,14H2,(H,21,22)

InChI Key

ICSRLBXKDVXMQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CNC2=NC=C(C=C2)C3=NC(=NO3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.